molecular formula C17H27ClN2O2 B14144102 Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- CAS No. 61887-08-9

Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl-

Cat. No.: B14144102
CAS No.: 61887-08-9
M. Wt: 326.9 g/mol
InChI Key: QYEAGDCUUIAVGQ-UHFFFAOYSA-N
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Description

Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a propionamide group, a chlorophenoxy moiety, and a diethylamino propyl chain, making it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with diethylamine and subsequent amidation. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets, such as chloride channels in skeletal muscle . The compound modulates the activity of these channels, leading to changes in muscle excitability and function. The exact pathways and molecular interactions are still under investigation, but it is known to affect ion transport and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenoxy)propionic acid: Shares the chlorophenoxy moiety but lacks the diethylamino propyl chain.

    p-Chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of the propionamide group.

    2-(p-Chlorophenoxy)butyric acid: Contains a butyric acid group, differing in the length of the carbon chain.

Uniqueness

Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate chloride channels sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

61887-08-9

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(diethylamino)propyl]-2-methylpropanamide

InChI

InChI=1S/C17H27ClN2O2/c1-5-20(6-2)13-7-12-19-16(21)17(3,4)22-15-10-8-14(18)9-11-15/h8-11H,5-7,12-13H2,1-4H3,(H,19,21)

InChI Key

QYEAGDCUUIAVGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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